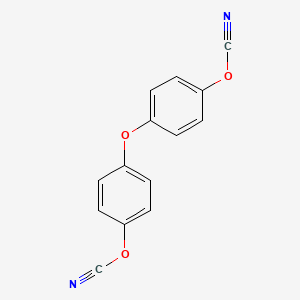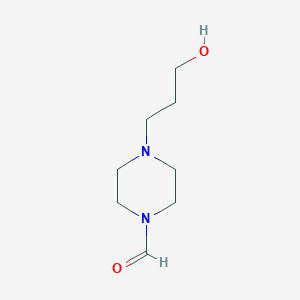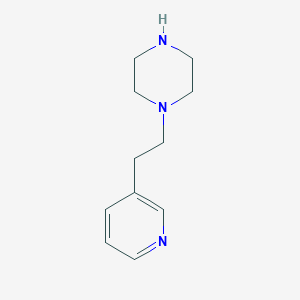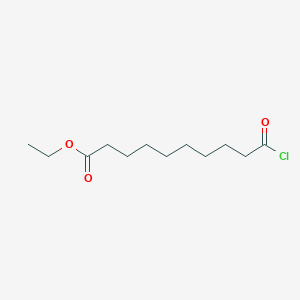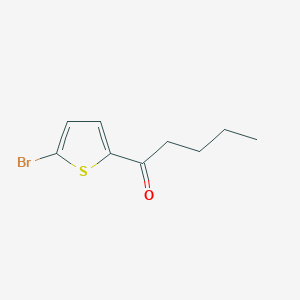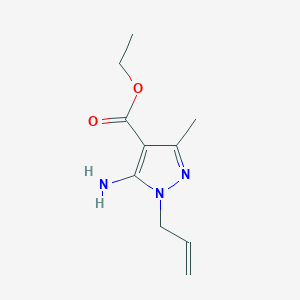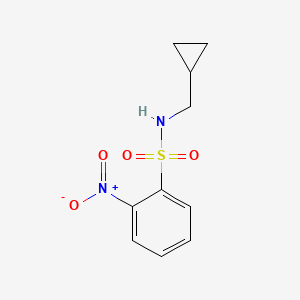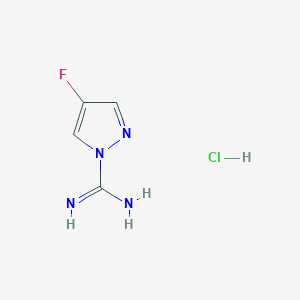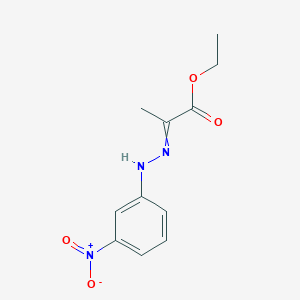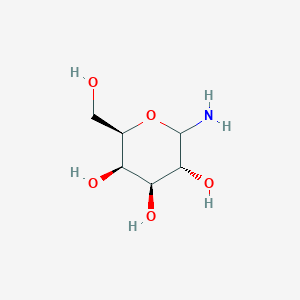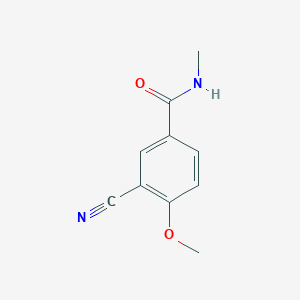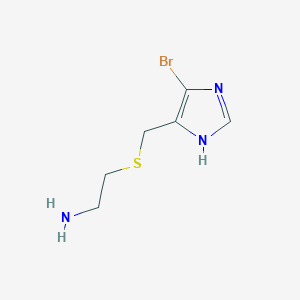
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a sulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Thioether Formation: The brominated imidazole is reacted with a thiol compound to introduce the sulfanyl group at the 5-position.
Amination: Finally, the ethan-1-amine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of functional materials, including catalysts and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Lacks the sulfanyl and ethan-1-amine groups, making it less versatile in certain applications.
2-Methyl-5-nitro-1H-imidazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine is unique due to its combination of a brominated imidazole ring and a sulfanyl group, which imparts specific chemical reactivity and biological activity not found in similar compounds .
Properties
CAS No. |
52378-46-8 |
|---|---|
Molecular Formula |
C6H10BrN3S |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-[(4-bromo-1H-imidazol-5-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H10BrN3S/c7-6-5(9-4-10-6)3-11-2-1-8/h4H,1-3,8H2,(H,9,10) |
InChI Key |
NTLFEXLXZRBDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CSCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


